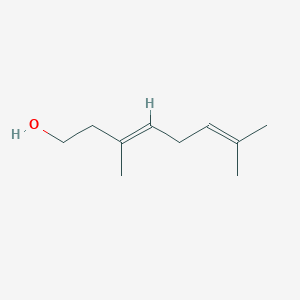

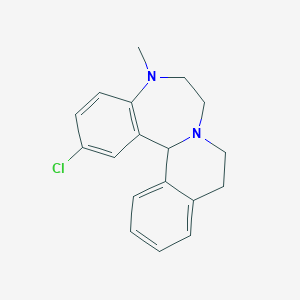

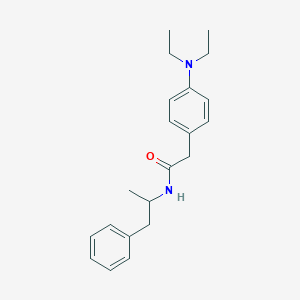

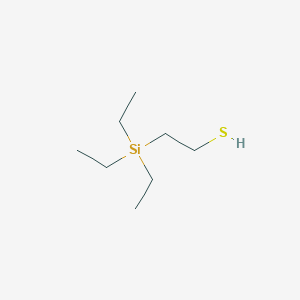

![molecular formula C15H13NO3 B099758 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid CAS No. 16931-47-8](/img/structure/B99758.png)

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, including condensation, esterification, and coupling reactions. For instance, an indium-mediated carbon-carbon coupling reaction was used to synthesize 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid . Another example is the synthesis of a liquid crystal intermediate from 4-phenylphenol through a series of reactions including methylation, acylation, and reduction . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often investigated using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT calculations and spectroscopic techniques . Similarly, the structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was elucidated by single-crystal X-ray diffraction . These studies provide a framework for understanding the molecular structure of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of electron-donating or withdrawing groups can affect the outcome of reactions such as carbon-carbon coupling . Additionally, the formation of dimers through hydrogen bonding, as seen in the crystal structure of some benzoic acid derivatives, can also influence reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intermolecular hydrogen bonds, affecting the compound's solubility and boiling point . The electronic properties, such as HOMO and LUMO energies, can be determined using UV-Visible spectroscopy and theoretical calculations, providing insights into the compound's reactivity . Thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated to understand the stability of the compound under different conditions .

科学的研究の応用

Degradation and Stability Studies

Nitisinone, a compound structurally related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, has been studied for its stability and degradation products. Research indicates that nitisinone's stability increases with the pH of the solution, and two major stable degradation products were identified under certain conditions, shedding light on its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Synthesis and Applications

Methyl-2-formyl benzoate, another compound related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, showcases a variety of pharmacological activities. It serves as a precursor in the synthesis of new bioactive molecules due to its versatile substrate properties, emphasizing its importance in pharmaceutical industry and organic synthesis (Farooq & Ngaini, 2019).

Biological Activities

The study of organotin(IV) complexes, including those derived from benzoic acid derivatives, highlights significant antituberculosis activity. These findings underline the structural diversity and potential of benzoic acid derivatives in developing new antituberculosis agents, demonstrating a promising avenue for drug discovery (Iqbal, Ali, & Shahzadi, 2015).

Impact on Metabolic Pathways

Benzoic acid and its derivatives have been identified as influential in modulating plant metabolism and resistance against pathogen infection. This highlights their role as elicitors in activating chemical defenses in plants, pointing to their potential in sustainable agriculture and disease control strategies (Thakur & Sohal, 2013).

特性

IUPAC Name |

2-[methyl(phenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h2-10H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCNWIPFKYOODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397377 |

Source

|

| Record name | 2-{[methyl(phenyl)amino]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid | |

CAS RN |

16931-47-8 |

Source

|

| Record name | 2-{[methyl(phenyl)amino]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

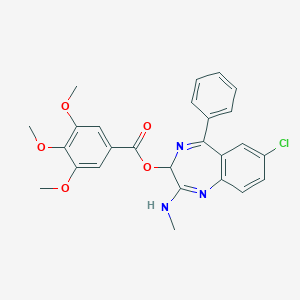

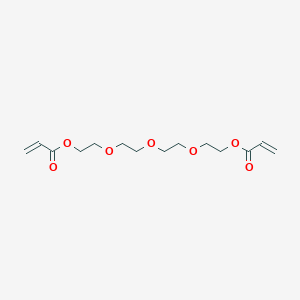

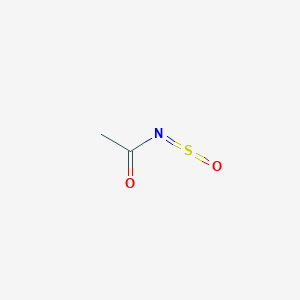

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)